molecular formula C6H4F2N2O2 B1398858 5-(Difluoromethyl)pyrazine-2-carboxylic acid CAS No. 1174321-06-2

5-(Difluoromethyl)pyrazine-2-carboxylic acid

Cat. No. B1398858
CAS RN: 1174321-06-2
M. Wt: 174.1 g/mol
InChI Key: UYWJPTNAOQSWOS-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C6H4F2N2O2 . It has a molecular weight of 174.11 . This compound is a derivative of pyrazine, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “5-(Difluoromethyl)pyrazine-2-carboxylic acid” is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The compound also contains a carboxylic acid group and a difluoromethyl group attached to the pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Difluoromethyl)pyrazine-2-carboxylic acid” include a molecular weight of 174.10 g/mol . The compound has a topological polar surface area of 63.1 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Derivative Formation

5-(Difluoromethyl)pyrazine-2-carboxylic acid is a pyrazine derivative. Research shows it can be used as a starting material for the synthesis of various derivatives. For instance, studies on pyrazine derivatives revealed that pyrazine dicarboxylic acids could be converted into derivatives like aminopyrazines and carboxyhydrazides (Schut, Mager, & Berends, 2010). Another study focused on synthesizing and evaluating substituted pyrazinecarboxamides, which are derived from pyrazine-2-carboxylic acids and have shown potential biological activities (Doležal et al., 2006).

Film-forming Properties

There's research indicating the potential of pyrazine-2-carboxylic acid derivatives in film formation. A study on 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, synthesized from pyrazine-2-carboxylic acid, examined its film-forming properties, indicating applications in material science or coatings (Zhao Xiu-tai, 1992).

Biological and Pharmaceutical Research

Pyrazine-2-carboxylic acid derivatives have been the subject of biological and pharmaceutical research. For example, a study synthesized and evaluated the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of various substituted pyrazinecarboxamides (Doležal et al., 2003). Another study involved the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a significant compound for synthesizing new antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

Crystal Structure Analysis

Studies also focus on the crystal structure and properties of pyrazine-2-carboxylic acid derivatives. For instance, a research paper discussed the crystal structure of pyrazinic acid, highlighting its molecular geometry and interactions, which is crucial for understanding its chemical properties and potential applications (Shi, Wu, & Xing, 2006).

Chemical Interactions and Applications

Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, related to pyrazine-2-carboxylic acid derivatives, focused on its chemical properties and interactions. This type of study is essential for developing new chemical applications and understanding the molecule's behavior in various environments (Viveka et al., 2016).

Future Directions

While specific future directions for “5-(Difluoromethyl)pyrazine-2-carboxylic acid” are not mentioned in the available literature, pyrazine derivatives are of interest in various fields of research . For instance, they have been used in the preparation of novel europium (III) complexes and in the synthesis of metal-organic frameworks .

properties

IUPAC Name

5-(difluoromethyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-5(8)3-1-10-4(2-9-3)6(11)12/h1-2,5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWJPTNAOQSWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)pyrazine-2-carboxylic acid

CAS RN

1174321-06-2
Record name 5-difluoromethympyrazine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (1 mL) was added to a solution of t-butyl 5-difluoromethylpyrazine-2-carboxylate (175 mg) in dichloromethane (1 mL), and the mixture was stirred at room temperature for five hours. Ether and 5 N sodium hydroxide were added to the reaction solution. The aqueous layer was separated and made acidic with 5 N hydrochloric acid. Ethyl acetate was added to the aqueous layer, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the insoluble matter was separated by filtration. The filtrate was concentrated to obtain the title compound (100 mg).
Quantity
1 mL
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175 mg
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1 mL
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Synthesis routes and methods II

Procedure details

To a mixture of potassium salt of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV, 1.00 g, 3.32 mmol) which was obtained from example (1-3)-B, isopropyl acetate (4 mL), and water (2 mL) were added concentrated sulfuric acid (0.60 mL, 10.8 mmol), and the organic layer was separated. The aqueous layer was re-extracted with isopropyl acetate (4 mL) followed by combining the obtained two organic layers. After stirring the mixture at 75° C. for 16.5 h, the mixture was stirred at 80° C. for 6 h and cooled to room temperature. After polish filtration of the mixture through a filter and rising the filter with isopropyl acetate (1 mL), water (4 mL) and aqueous sodium hydroxide solution (48%, 973 mg, 8.33 mmol) were added to the filtrate, and then the aqueous layer was separated. To the aqueous layer was added concentrated hydrochloric acid (0.83 mL, 10.0 mmol), and the resulting mixture was stirred while in ice-cooling for 17 h. The precipitated solids were collected by filtration, washed with water (0.5 mL), and dried at 50° C. under reduced pressure to afford the title compound (V, 371 mg, 64% yield) as pale brown solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
1 g
Type
reactant
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4 mL
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reactant
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0.6 mL
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1 mL
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973 mg
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reactant
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Quantity
4 mL
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0.83 mL
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reactant
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Quantity
2 mL
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solvent
Reaction Step Six
Yield
64%

Synthesis routes and methods III

Procedure details

To a mixture of benzyl amine salt of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV, 110 g, 0.245 mol) and water (460 mL) were added toluene (550 mL) and an aqueous sodium hydroxide solution (5 M, 127 mL), and the aqueous layer was separated. After addition of phosphoric acid (85%, 121 mL, 1.78 mol) to the obtained aqueous layer and stirring the mixture at 110° C. for 24 h, and the reaction was cooled to room temperature. An aqueous sodium hydroxide solution (48%, 140 mL) was added, and the resulting mixture was stirred at 110° C. for 22 h and then cooled to room temperature. After addition of isopropyl acetate (412 mL) and concentrated hydrochloric acid (210 mL), the mixture was passed through a filter and the filter was rinsed with isopropyl acetate (137 mL). After phase separation of the obtained mixture, the aqueous layer was re-extracted with isopropyl acetate (550 mL). The obtained two organic layers were combined and washed six times with water (165 mL each), and the six washings were combined and re-extracted with isopropyl acetate (550 mL). After combining the obtained two organic layers, concentration at 50° C. under reduced pressure, and cooling the residue (about 93 mL) to 20° C. followed by addition of n-heptane (155 mL) over 1 h, the mixture was cooled to −10° C. The precipitated solids were collected by filtration, washed with n-heptane (53 mL), and dried at 50° C. under reduced pressure to afford the title compound (V, 29.1 g, 66% yield) as yellow solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
110 g
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Quantity
460 mL
Type
solvent
Reaction Step One
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121 mL
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reactant
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Quantity
140 mL
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reactant
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Quantity
412 mL
Type
reactant
Reaction Step Four
Quantity
210 mL
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
solvent
Reaction Step Five
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 2
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 3
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Reactant of Route 4
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 5
5-(Difluoromethyl)pyrazine-2-carboxylic acid
Reactant of Route 6
5-(Difluoromethyl)pyrazine-2-carboxylic acid

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